1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
CAS No.: 1027511-90-5
Cat. No.: VC2638429
Molecular Formula: C7H2Br2F4
Molecular Weight: 321.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027511-90-5 |
|---|---|
| Molecular Formula | C7H2Br2F4 |
| Molecular Weight | 321.89 g/mol |
| IUPAC Name | 1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H2Br2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H |
| Standard InChI Key | GTORMFGZNQYAHS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)Br)Br)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)Br)Br)F |
Introduction
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with significant implications in organic chemistry and material science. This compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and one trifluoromethyl group. Its unique structure enhances its reactivity and application potential in various scientific fields, including pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene typically involves the bromination of 5-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. Industrial production often utilizes continuous flow reactors to optimize yield and purity, with careful control over reaction parameters like temperature and concentration.
Chemical Reactions
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene undergoes several key reactions:
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Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Reduction Reactions: The compound can be reduced to form 1,2-dibromo-5-fluorobenzene or other partially reduced derivatives.
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Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, depending on the reagents and conditions used.
Applications and Research Findings
This compound finds applications across multiple scientific domains due to its unique electronic properties and steric hindrance, influenced by the presence of bromine, fluorine, and trifluoromethyl groups. It is particularly noted for its potential in modifying chemical structures for pharmaceutical and agrochemical applications.
Comparison with Similar Compounds
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene is distinct from other halogenated aromatic compounds due to its specific substitution pattern. For example, compounds like 1,2-Dibromo-5-chloro-3-(trifluoromethyl)benzene have different chemical and biological properties due to the replacement of the fluorine atom with chlorine .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | C7H2Br2F4 | 321.89 g/mol |
| 1,2-Dibromo-5-chloro-3-(trifluoromethyl)benzene | C7H2Br2ClF3 | 336.34 g/mol |
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